
Nmi 8739
Übersicht
Beschreibung
NMI 8739, also known as n-docosahexaenoyl dopamine, is a compound that acts as an agonist of the dopamine D2 autoreceptor. It is an amine conjugate of the neurotransmitter dopamine and the polyunsaturated fatty acid docosahexaenoic acid. This compound has shown potential in reducing nitric oxide production and suppressing the release of certain cytokines in macrophages .
Wissenschaftliche Forschungsanwendungen
NMI 8739 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Wechselwirkungen zwischen Neurotransmittern und Fettsäuren zu untersuchen.
Biologie: this compound wird in der Forschung zu zellulären Signalwegen verwendet, insbesondere zu denen, die Dopaminrezeptoren betreffen.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Dopamin-Dysregulation, wie z. B. Parkinson-Krankheit und bestimmten psychiatrischen Erkrankungen.
Industrie: this compound wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf Dopaminrezeptoren abzielen .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es als Agonist des Dopamin-D2-Autorezeptors wirkt. Dieser Rezeptor ist an der Regulation der Dopaminausschüttung im Gehirn beteiligt. Durch die Bindung an den D2-Autorezeptor kann this compound den Dopaminspiegel modulieren und verschiedene physiologische Prozesse beeinflussen. Die Verbindung reduziert auch die Produktion von Stickstoffmonoxid und unterdrückt die Freisetzung von Zytokinen wie Interleukin-6 und CCL-20 in Makrophagen .
Ähnliche Verbindungen:
Dopamin: Der primäre Neurotransmitter, der an den gleichen Signalwegen beteiligt ist wie this compound.
Docosahexaensäure: Die Fettsäurekomponente von this compound, die eigene biologische Aktivitäten besitzt.
Quinpirol: Ein weiterer Dopaminrezeptoragonist mit ähnlichen Wirkungen auf die Dopaminsignalübertragung.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner doppelten Natur als Konjugat von Dopamin und Docosahexaensäure. Diese Kombination ermöglicht es ihm, die Blut-Hirn-Schranke effektiver zu durchdringen und sowohl dopaminerge als auch entzündungshemmende Wirkungen auszuüben. Diese Doppelfunktion macht this compound zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Nmi 8739, also known as Dha-DA conjugate, primarily targets the dopamine D2 autoreceptor . Dopamine D2 autoreceptors play a crucial role in regulating the synthesis and release of dopamine, a neurotransmitter involved in reward, motivation, and motor control among other functions.
Mode of Action
This compound acts as an agonist of the dopamine D2 autoreceptor . As an agonist, it binds to the receptor and activates it, mimicking the action of dopamine. This interaction results in changes in the receptor’s activity, which can lead to alterations in the signaling pathways it controls.
Biochemical Pathways
Upon activation of the dopamine D2 autoreceptor by this compound, several biochemical pathways are affected. One notable effect is the reduction of nitric oxide (NO) production in LPS-stimulated RAW264.7 Macrophages . Nitric oxide is a signaling molecule involved in various physiological and pathological processes.
Pharmacokinetics
The compound’s bioavailability is likely influenced by its ability to bind to and activate the dopamine d2 autoreceptor .
Result of Action
The activation of the dopamine D2 autoreceptor by this compound leads to several molecular and cellular effects. For instance, it elicits a concentration-dependent suppression of CCL-20, MCP-1, and IL-6 release in RAW264.7 macrophages after LPS-stimulation . These molecules are involved in immune response and inflammation, suggesting that this compound may have anti-inflammatory effects.
Biochemische Analyse
Biochemical Properties
Nmi 8739 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As an agonist of the dopamine D2 autoreceptor, this compound interacts with this receptor to modulate its activity . The nature of these interactions involves the binding of this compound to the receptor, which can influence the receptor’s function and subsequently alter cellular processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the dopamine D2 autoreceptor . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce nitric oxide (NO) production in LPS-stimulated RAW264.7 Macrophages .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. As an amine conjugate of the DHA carrier and the neurotransmitter dopamine, this compound binds to the dopamine D2 autoreceptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: NMI 8739 is synthesized through the conjugation of dopamine with docosahexaenoic acid. The reaction typically involves the formation of an amide bond between the amine group of dopamine and the carboxyl group of docosahexaenoic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis. This would include the use of efficient coupling agents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: NMI 8739 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach der gewünschten Substitutionsreaktion verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung von Chinonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Vergleich Mit ähnlichen Verbindungen
Dopamine: The primary neurotransmitter involved in the same signaling pathways as NMI 8739.
Docosahexaenoic Acid: The fatty acid component of this compound, which has its own biological activities.
Quinpirole: Another dopamine receptor agonist with similar effects on dopamine signaling.
Uniqueness: this compound is unique due to its dual nature as a conjugate of dopamine and docosahexaenoic acid. This combination allows it to penetrate the blood-brain barrier more effectively and exert both dopaminergic and anti-inflammatory effects. This dual action makes this compound a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(34)31-25-24-27-22-23-28(32)29(33)26-27/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26,32-33H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,31,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJMZRVSTICUKC-KUBAVDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129024-87-9 | |
| Record name | Nmi 8739 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129024879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the GABA–DHA-DA conjugate (OXL1220) differ from dopamine and DHA-DA in its effects on blood flow in the brain?
A1: Both dopamine and DHA-DA increase blood flow in the brain, regardless of whether the brain is experiencing ischemia or not. This increase in blood flow is accompanied by a significant increase in blood pressure (hypertension). [] In contrast, OXL1220 demonstrates a selective vasodilatory effect, specifically increasing blood flow to the brain during transient global ischemia. [] This suggests that OXL1220 may offer a more targeted approach to improving blood flow in the ischemic brain without the unwanted side effect of systemic hypertension.
Q2: What is the mechanism behind the selective vasodilatory effect of OXL1220 in the ischemic brain?
A2: The conjugation of γ-aminobutyric acid (GABA) to DHA-DA in OXL1220 appears to shift its activity from dopaminergic to GABAergic with respect to regulating vascular tone in the ischemic brain. [] While DHA-DA exhibits inhibitory properties on synaptosomal dopamine uptake, OXL1220 uniquely competes for specific binding sites of [3H]-gabazine on GABA-A receptors in rat cortical membranes. [] This suggests that the GABA moiety in OXL1220 enables interaction with GABA-A receptors, potentially contributing to its selective vasodilatory effect in the ischemic brain.
Q3: Does the chemical structure of DHA-DA influence its interaction with dopamine receptors?
A3: While DHA-DA displays potent inhibitory activity against synaptosomal dopamine uptake (IC50 = 29 μM), it demonstrates minimal binding affinity for dopamine receptors. [] This suggests that despite its structural similarity to dopamine, the DHA moiety in DHA-DA may hinder its interaction with dopamine receptors. This finding highlights the importance of structural modifications in modulating the pharmacological profile of neurotransmitter-like compounds.
- Zaitsev, S. V., Akimova, E. V., Dyachenko, I. A., Sorokina, I. V., Petrukhina, A. V., Rozentsvet, O. A., ... & Sergeeva, N. S. (2015). Differences Between Cerebrovascular and Anti-Ischemic Effects of Dopamine, Docosahexaenoyldopamine, and GABA–Docosahexaenoyldopamine Conjugate. Bulletin of Experimental Biology and Medicine, 158(5), 621-624.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


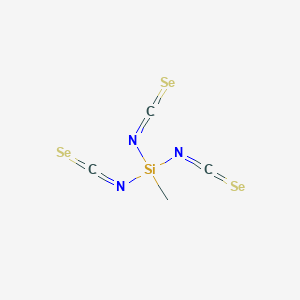

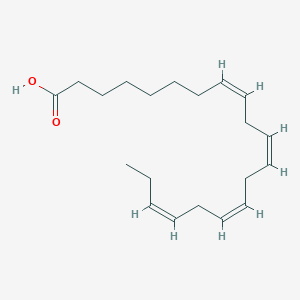
![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)

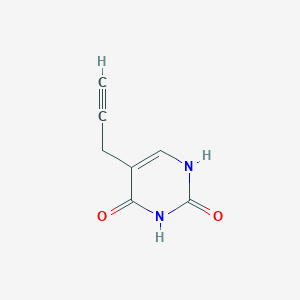

![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)
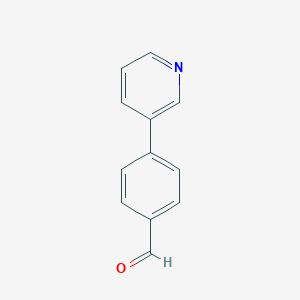

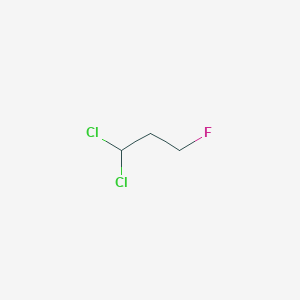
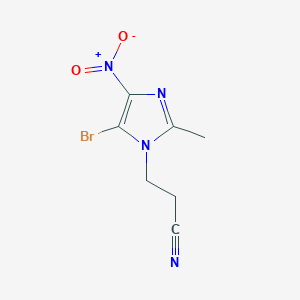
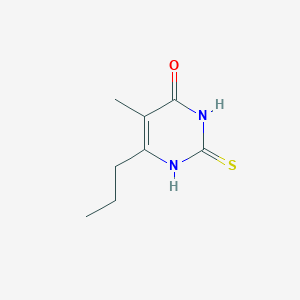
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)
